![molecular formula C20H26N2O7 B11707244 2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11707244.png)
2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-オキソ-2-(1,4,7,10-テトラオキサ-13-アザシクロペンタデカン-13-イル)エチル]-1H-イソインドール-1,3(2H)-ジオンは、化学式がC20H26N2O7である複雑な有機化合物です この化合物は、フタルイミド基と環状エーテルアミン構造の存在によって特徴付けられます。
2. 製法
合成経路と反応条件
2-[2-オキソ-2-(1,4,7,10-テトラオキサ-13-アザシクロペンタデカン-13-イル)エチル]-1H-イソインドール-1,3(2H)-ジオンの合成には、一般的に以下の手順が含まれます。
フタルイミド基の形成: 最初のステップでは、フタル酸無水物を適切なアミンと反応させてフタルイミド基を形成します。
環状エーテルの形成: 環状エーテルアミン構造は、エチレングリコール誘導体とアミンを環状化する一連の反応によって合成されます。
カップリング反応: 最後のステップでは、フタルイミド基を環状エーテルアミン構造と、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤と4-ジメチルアミノピリジン(DMAP)などの触媒を用いた特定の反応条件下でカップリングします。
工業生産方法
この化合物の工業生産には、同様の合成経路が用いられる場合がありますが、より大規模に行われます。このプロセスは、収率と純度が最適化され、自動反応器と厳格な品質管理対策が用いられることがよくあります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione typically involves the following steps:
Formation of the Phthalimide Group: The initial step involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide group.
Macrocyclic Ether Formation: The macrocyclic ether-amine structure is synthesized through a series of reactions involving the cyclization of ethylene glycol derivatives with an amine.
Coupling Reaction: The final step involves coupling the phthalimide group with the macrocyclic ether-amine structure under specific reaction conditions, such as the use of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
化学反応の分析
反応の種類
酸化: この化合物は、特にアミン基で酸化反応を起こし、オキソ誘導体を生成します。
還元: 還元反応はカルボニル基を標的とし、それをアルコールに変換します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: 水素化ナトリウム(NaH)やハロアルカンなどの試薬は、求核置換反応に使用されます。
主な生成物
酸化: この化合物のオキソ誘導体。
還元: アルコール誘導体。
置換: 様々な置換フタルイミド誘導体。
4. 科学研究への応用
2-[2-オキソ-2-(1,4,7,10-テトラオキサ-13-アザシクロペンタデカン-13-イル)エチル]-1H-イソインドール-1,3(2H)-ジオンは、科学研究においていくつかの応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生物系における分子プローブとしての可能性について調査されています。
医学: 抗がん活性や抗炎症活性などの潜在的な治療効果について調査されています。
産業: 先端材料の開発や、様々な化学反応における触媒として利用されています。
科学的研究の応用
2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadecan-13-yl)ethyl]-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
この化合物の作用機序は、特定の分子標的や経路との相互作用を伴います。例えば、生物系では、酵素や受容体に作用し、その活性を調節する可能性があります。環状エーテルアミン構造は、様々な生化学的経路に影響を与える可能性のある特定の結合相互作用を可能にします。
類似化合物との比較
類似化合物
- 2-[2-オキソ-2-(1,4,7,10-テトラオキサ-13-アザシクロペンタデカン-13-イル)エチル]-1H-イソインドール-1,3(2H)-ジオン
- 1-(9H-フルオレン-9-イル)-3-オキソ-2,7,10,13,16-ペンタオキサ-4-アザノナデカン-19-酸
- 2-(1,4,7,10-テトラオキサ-13-アザシクロペンタデカン-13-イル)ヘプト-2,4,6-トリエナール
独自性
2-[2-オキソ-2-(1,4,7,10-テトラオキサ-13-アザシクロペンタデカン-13-イル)エチル]-1H-イソインドール-1,3(2H)-ジオンの独自性は、フタルイミド基と環状エーテルアミン構造の組み合わせにあります。
特性
分子式 |
C20H26N2O7 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC名 |
2-[2-oxo-2-(1,4,7,10-tetraoxa-13-azacyclopentadec-13-yl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H26N2O7/c23-18(15-22-19(24)16-3-1-2-4-17(16)20(22)25)21-5-7-26-9-11-28-13-14-29-12-10-27-8-6-21/h1-4H,5-15H2 |
InChIキー |
HONJMUOVNUBALW-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCOCCOCCN1C(=O)CN2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


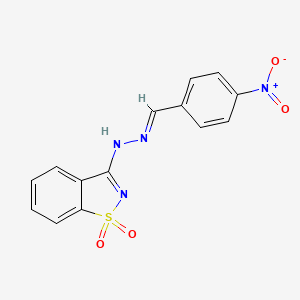
![3-[(2Z)-5-methoxy-2-(2-thioxobutylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonate](/img/structure/B11707169.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-methylbenzamide](/img/structure/B11707175.png)

![N-(2,4-dichlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11707192.png)
![N'-[(3E)-1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-2-carbohydrazide](/img/structure/B11707200.png)
![2-{Benzyl[2-(benzyloxy)ethyl]amino}ethanol](/img/structure/B11707205.png)
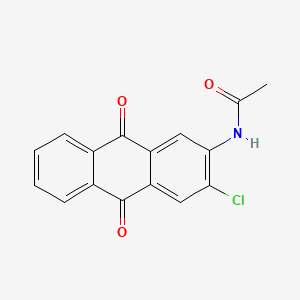
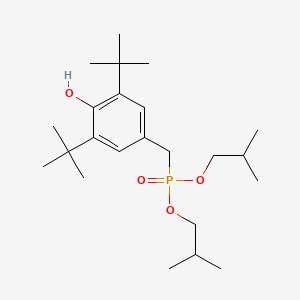
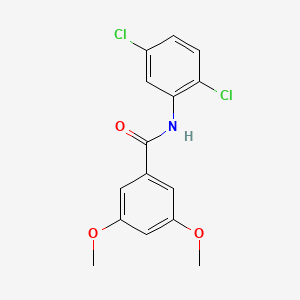
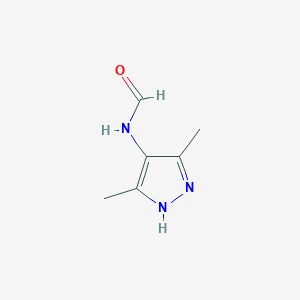
![3,5-dinitro-N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}benzamide](/img/structure/B11707220.png)
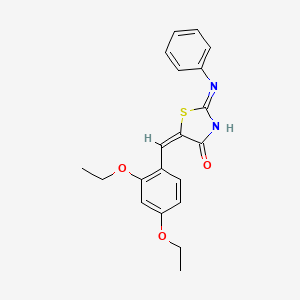
![2-[(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}hydrazinyl]-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11707234.png)
